molecular formula C13H9N B189435 Phenanthridine CAS No. 229-87-8

Phenanthridine

Cat. No.: B189435
CAS No.: 229-87-8
M. Wt: 179.22 g/mol
InChI Key: RDOWQLZANAYVLL-UHFFFAOYSA-N
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Description

Phenanthridine is a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation . Examples of such dyes are ethidium bromide and propidium iodide . It is an isomer of acridine .


Synthesis Analysis

Phenanthridinones are synthesized by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . A promising synthesis approach involves radical isonitrile insertion to produce imidoyl radical intermediates, which then cyclize to form this compound .


Chemical Reactions Analysis

Phenanthridines are synthesized via various metal-free catalyzed reactions and challenging mechanisms and features of the transformations are discussed .


Physical And Chemical Properties Analysis

This compound has a molar mass of 179.217 g/mol, a melting point of 107.4 °C, and a boiling point of 348.9 °C . It is slightly soluble in water .

Scientific Research Applications

Phenanthridine in DNA Binding and Bioorganic Chemistry

This compound derivatives are extensively studied for their capability to bind with DNA. Historically recognized as a symbol of DNA intercalative binding, these derivatives have been applied as DNA and RNA fluorescent markers and cell viability probes. The resurgence of interest in this compound in the 21st century, particularly in the realm of supramolecular interactions and bioorganic chemistry, is notable. New studies focusing on antiparasitic and antitumor properties of this compound derivatives have contributed to this renewed scientific attention (Tumir, Radić Stojković, & Piantanida, 2014).

Anticancer Properties

This compound and its derivatives hold significant potential in medicinal chemistry due to their varied biological activities. Notable applications include their roles as antibacterial, antiprotozoal, and anticancer agents. A range of novel synthetic approaches have been developed to create this compound and this compound alkaloids due to their clinical importance in treating cancer and other diseases (Kshirsagar et al., 2021).

Synthetic and Therapeutic Advancements

Phenanthridines constitute the core structure of many natural alkaloids and are fundamental in the synthesis of therapeutically active molecules. They exhibit a broad spectrum of medicinal properties, including antitumor, antiviral, and antimutagenic activities. Novel and efficient synthetic methodologies have been developed to cater to the increasing demand for phenanthridines in various therapeutic areas (Nuree & Ray, 2021).

DNA Binding Activity

The DNA binding activity of this compound dyes is a crucial area of research. A novel liquid crystalline this compound derivative showcased a DNA binding constant comparable to ethidium bromide, a gold standard compound. This finding opens new avenues for the application of this compound derivatives in the field of liquid crystals and DNA studies (Vadivel et al., 2021).

Interaction with Human Serum Albumin

Understanding the interaction between this compound derivatives and human serum albumin (HSA) is crucial for assessing their pharmacokinetic properties. Studies using molecular modeling and spectroscopic methods have shed light on the binding sites and the intensity of interaction between this compound derivatives and HSA, offering insights into their potential therapeutic applications (Liu et al., 2015).

Mechanism of Action

Safety and Hazards

Phenanthridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Due to their potential medicinal applications, there is significant interest in synthesizing phenanthridine derivatives in laboratories . The significance of difluoromethylated phenanthridines in drug discovery has led to the development of novel and complementary synthetic methods for producing 6- (difluoromethyl)phenanthridines, especially via radical isonitrile insertion .

Biochemical Analysis

Biochemical Properties

Phenanthridine is known to interact with DNA through a process called intercalation . This interaction involves the insertion of this compound molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and influence biochemical reactions .

Cellular Effects

This compound and its derivatives have shown significant cellular activity. For instance, a derivative called phenanthriplatin has been found to exhibit greater cellular uptake than cisplatin and pyriplatin due to the hydrophobicity of the this compound ligand . Another derivative, HCK20, has shown significant antibacterial activity against various Streptococcus species .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA. By intercalating between the base pairs of the DNA helix, this compound can disrupt the normal structure and functioning of the DNA . This can lead to changes in gene expression and potentially inhibit the activity of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the synthesis of phenanthridines via an I2-mediated sp3 C–H amination process has been reported, which provides a straightforward and efficient access to this compound derivatives .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, a study has suggested that this compound is directly oxidized to phenanthridinone by rat liver aldehyde oxidase without passing through a this compound N-oxide intermediate .

Subcellular Localization

This compound is likely to be localized in the nucleus of cells due to its ability to intercalate with DNA . This localization can affect its activity or function, potentially leading to changes in gene expression and enzyme activity .

Properties

IUPAC Name

phenanthridine
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InChI

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H
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InChI Key

RDOWQLZANAYVLL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C23
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Molecular Formula

C13H9N
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DSSTOX Substance ID

DTXSID3074288
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Molecular Weight

179.22 g/mol
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Physical Description

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

660 °F at 760 mmHg (NTP, 1992)
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Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000208 [mmHg]
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CAS No.

229-87-8, 260-36-6
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Melting Point

223 to 225 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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